molecular formula C21H21N5OS B2997273 2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide CAS No. 2034540-91-3

2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide

Cat. No.: B2997273
CAS No.: 2034540-91-3
M. Wt: 391.49
InChI Key: FKAFYOYREIXEGJ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5OS and its molecular weight is 391.49. The purity is usually 95%.
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Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-19(12-14-13-23-17-5-2-1-4-16(14)17)24-15-7-10-26(11-8-15)21-25-18-6-3-9-22-20(18)28-21/h1-6,9,13,15,23H,7-8,10-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAFYOYREIXEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CNC3=CC=CC=C32)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitα-glucosidase and microtubule assembly . These targets play crucial roles in carbohydrate digestion and cell division, respectively.

Mode of Action

The compound interacts with its targets in a non-competitive manner. This means it binds to a site other than the active site of the enzyme, changing the enzyme’s shape and making it less effective. The compound’s interaction with its targets leads to the inhibition of α-glucosidase and microtubule assembly.

Biochemical Pathways

The inhibition of α-glucosidase affects the carbohydrate digestion pathway. This enzyme is responsible for breaking down complex carbohydrates into simple sugars. Its inhibition leads to a decrease in postprandial hyperglycemia.

The inhibition of microtubule assembly affects the cell division pathway. Microtubules are essential for the separation of chromosomes during cell division. Their inhibition can lead to cell cycle arrest.

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and structure-activity relationships (SAR).

Chemical Structure

The compound features an indole moiety linked to a thiazolo[5,4-b]pyridine via a piperidine ring. Its structural complexity contributes to its biological activity.

Biological Activity Overview

Research has indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant biological activities, including:

  • Antiproliferative Activity : Studies have shown that compounds similar to this compound can inhibit cell proliferation across various cancer cell lines.
  • CDK1 Inhibition : The most active derivatives have been identified as inhibitors of cyclin-dependent kinase 1 (CDK1), leading to cell cycle arrest and apoptosis in cancer cells .
  • PI3K Inhibition : Certain analogues have shown potent inhibition of phosphoinositide 3-kinase (PI3K) isoforms, which are critical in cancer signaling pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Induces G2/M phase arrest by inhibiting CDK1 activity, preventing the phosphorylation of key proteins involved in cell cycle progression.
  • Apoptosis Induction : Promotes apoptosis through the activation of caspases and modulation of survivin phosphorylation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the molecular structure significantly affect biological potency. Key findings include:

Structural FeatureBiological ActivityReference
Indole MoietyEnhances antiproliferative effects
Thiazolo[5,4-b]pyridine CoreEssential for PI3K inhibition
Piperidine LinkageContributes to overall stability and activity

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Antiproliferative Effects in Cancer Cell Lines : A study demonstrated that thiazole derivatives exhibited IC50 values in the submicromolar range against several human tumor cell lines, including breast and prostate cancers. Notably, the compound showed enhanced cytotoxicity when combined with paclitaxel .
  • Inhibition of Key Enzymes : The compound's ability to inhibit CDK1 was confirmed through enzymatic assays showing significant reductions in enzyme activity at low concentrations .

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